![molecular formula C15H10ClN3O B2723941 3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide CAS No. 1428121-55-4](/img/structure/B2723941.png)
3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide
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Description
Scientific Research Applications
Synthetic Methodologies and Characterization
- Versatile Synthesis of Quinolines and Related Fused Pyridines: A study describes a versatile new synthesis approach for quinolines and related fused pyridines, potentially including compounds structurally similar to "3-(4-chlorophenyl)-2-cyano-N-(pyridin-4-yl)prop-2-enamide" (Hayes & Meth–Cohn, 1979).
- Characterization of Enaminones: Research on the one-pot synthesis, X-ray single crystal, and molecular insight of enaminone-based compounds highlights the synthetic protocol and characterization of compounds including those similar to the queried chemical (Barakat et al., 2020).
Potential Applications
- Antimicrobial Activity: A study focused on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a compound structurally related to "this compound" demonstrates its potential for antimicrobial applications (Sivakumar et al., 2021).
- Antioxidant Properties: The synthesis and evaluation of antioxidant properties of some new triazole derivatives, which share structural features with the compound of interest, indicating potential for antioxidant applications (Bekircan et al., 2008).
Material Science and Environmental Applications
- Heavy Metal Ion Adsorption: Research on aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, which are related to the structural framework of the queried compound, shows their utility in the adsorption of heavy metal ions from aqueous solutions, suggesting potential environmental applications (Ravikumar et al., 2011).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-cyano-N-pyridin-4-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-3-1-11(2-4-13)9-12(10-17)15(20)19-14-5-7-18-8-6-14/h1-9H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHCELCBZQQEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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